(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine
Description
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a chiral fluorinated chroman derivative characterized by a fluorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 7 on the chroman scaffold. Chroman (2,3-dihydrobenzopyran) is a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring.
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
(4S)-6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
InChI Key |
NZDFRDUMERCVAH-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)F)C(F)(F)F |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chroman Core and Functionalization
- The chroman core is typically synthesized starting from substituted hydroxyacetophenones or chromone derivatives.
- For instance, 2-hydroxyacetophenone can be reacted with trifluoroacetic anhydride and pyridine to form 2-(trifluoromethyl)-4H-chromen-4-one, which serves as a key intermediate for further functionalization.
- Nitration of this chromone intermediate using a nitration mixture (conc. H2SO4 and HNO3) at elevated temperature (around 75 °C) introduces a nitro group at the 7-position, yielding 7-nitro-2-(trifluoromethyl)-4H-chromen-4-one.
Reduction and Amination
- The nitro group is reduced to an amine using reducing agents such as SnCl2·2H2O in methanol at moderate temperatures (e.g., 60 °C for 8 hours).
- This step yields 7-amino-2-(trifluoromethyl)-4H-chromen-4-one, which can be further converted into the chroman-4-amine derivative via reductive amination or other amination strategies.
Chiral Resolution and Purification
- The chiral (S)-enantiomer is isolated by chiral resolution techniques such as chiral column chromatography or enzymatic resolution.
- This step is crucial to ensure the desired stereochemistry at the 4-position amine-bearing carbon.
- The process is designed to be environmentally friendly and efficient, minimizing by-products and simplifying purification.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chroman core synthesis | 2-Hydroxyacetophenone + trifluoroacetic anhydride + pyridine, heat at 120 °C | 2-(Trifluoromethyl)-4H-chromen-4-one |
| 2 | Nitration | Conc. H2SO4 + HNO3, 75 °C | 7-Nitro-2-(trifluoromethyl)-4H-chromen-4-one |
| 3 | Nitro reduction | SnCl2·2H2O in MeOH, 60 °C, 8 h | 7-Amino-2-(trifluoromethyl)-4H-chromen-4-one |
| 4 | Epoxidation & enzymatic reduction | Alkali, organic solvent; R-reductase, coenzyme, pH 6–9.5 | Chiral 6-fluoro-7-(trifluoromethyl)chroman-4-amine |
| 5 | Chiral resolution | Chiral column chromatography | Pure (S)-enantiomer |
- The enzymatic reduction step offers high stereoselectivity and mild reaction conditions, reducing environmental impact compared to traditional chemical methods.
- The use of ammonium formate or glucose as reductants in enzymatic reductions provides a green chemistry approach.
- The multi-step synthesis requires careful monitoring by TLC and purification by column chromatography to ensure product purity and yield.
- Yields for intermediate steps such as nitration and reduction typically range from 70% to over 90%, depending on reaction conditions and purification efficiency.
- Chromatographic purification using hexane/ethyl acetate mixtures is effective for isolating pure compounds.
The preparation of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves a sophisticated multi-step synthetic strategy combining classical organic synthesis with enzymatic stereoselective reduction. Key features include:
- Construction of a trifluoromethylated chroman scaffold.
- Selective introduction of fluorine substituents.
- Reduction of nitro groups to amines.
- Enzymatic chiral reduction for stereocontrol.
- Chiral resolution to isolate the (S)-enantiomer.
This methodology is supported by recent patents and peer-reviewed research, emphasizing environmentally friendly conditions and efficient purification methods. Future optimizations may focus on improving overall yield and scalability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine derivatives. For instance, chromone derivatives synthesized from this compound have shown promising cytotoxic effects against various human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. In vitro assays demonstrated significant inhibitory concentrations (IC50 values) indicating effective cytotoxicity, with values reported as low as 6.40 µg/mL for certain derivatives .
Table 1: Cytotoxic Activity of Chromone Derivatives
| Compound | Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Chromone 4h | MCF-7 | 6.40 |
| Chromone 4i | A-549 | 22.09 |
Synthesis and Optimization
The synthesis of this compound typically involves several steps, including asymmetric transfer hydrogenation techniques that yield high purity products . The incorporation of trifluoromethyl groups is particularly beneficial for enhancing the pharmacokinetic properties of drug candidates.
Table 2: Synthesis Overview
| Step | Conditions | Yield (%) |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Room temperature, using Ru catalysts | >90 |
| Chromanone formation | Reflux in acetonitrile | 87–96 |
In Vitro Studies
Biological evaluations have consistently shown that derivatives of this compound exhibit significant antioxidant activities alongside their cytotoxic effects. These activities were assessed using various assays such as DPPH radical scavenging and total antioxidant capacity tests .
Table 3: Antioxidant Activities
| Compound | DPPH Scavenging Activity (%) | Total Antioxidant Capacity (TAC) |
|---|---|---|
| Chromone 4h | 75 | High |
| Chromone 4i | 68 | Moderate |
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine, highlighting substituent positions, molecular formulas, and molecular weights:
*Hypothesized based on analog structures.
Key Observations:
Substituent Effects: The trifluoromethyl group at position 7 in the target compound introduces significant hydrophobicity and electron-withdrawing effects, which may enhance metabolic stability and receptor-binding affinity compared to mono-fluoro analogs .
Molecular Weight Trends: The trifluoromethyl group increases molecular weight by ~68 g/mol compared to the non-fluorinated parent compound (e.g., (S)-chroman-4-ylamine, ~149 g/mol).
Functional Implications:
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration compared to hydroxyl or methoxy derivatives .
Biological Activity
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C10H9F4N
- Molecular Weight : Approximately 235.18 g/mol
The presence of a fluorine atom at the 6th position and a trifluoromethyl group at the 7th position enhances its electrophilic properties, potentially increasing its reactivity towards biological targets.
Antimicrobial Properties
In vitro studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating bacterial infections.
Anticancer Activity
Research has highlighted the compound's anticancer properties, particularly its ability to induce cytotoxic effects in cancer cell lines. For instance, studies utilizing the MTT assay demonstrated selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The percentage of cell death was computed in relation to untreated cells, showcasing significant efficacy at certain concentrations .
The mechanism of action involves interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group contributes to enhanced binding affinity due to its electron-withdrawing nature, facilitating interactions through hydrogen and halogen bonding . This interaction can modulate pathways related to inflammation and cell survival.
Case Studies
- Cytotoxicity Assessment :
- DNA Fragmentation Studies :
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| Chroman-4-amines | Varies | Moderate | Low |
| 6-Fluoro-chroman derivatives | Varies | Low | Moderate |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
